molecular formula C20H23Cl2NO2 B2634305 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol CAS No. 477864-67-8

1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol

Cat. No.: B2634305
CAS No.: 477864-67-8
M. Wt: 380.31
InChI Key: LQMSRCXMPDAAPQ-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups, a 2,6-dimethylmorpholino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 4-chlorophenyl groups: This can be achieved through the chlorination of biphenyl compounds.

    Introduction of the 2,6-dimethylmorpholino group: This step may involve the reaction of morpholine with dimethyl groups under controlled conditions.

    Coupling reactions: The final step involves coupling the 4-chlorophenyl groups with the 2,6-dimethylmorpholino group in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-propanol
  • 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-butanol

Uniqueness

1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO2/c1-14-11-23(12-15(2)25-14)13-20(24,16-3-7-18(21)8-4-16)17-5-9-19(22)10-6-17/h3-10,14-15,24H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMSRCXMPDAAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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